molecular formula C12H16O3 B042808 beta-Asarone CAS No. 5273-86-9

beta-Asarone

Cat. No.: B042808
CAS No.: 5273-86-9
M. Wt: 208.25 g/mol
InChI Key: RKFAZBXYICVSKP-WAYWQWQTSA-N
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Description

CIS-ASARONE: is a naturally occurring compound found in certain plants such as Acorus calamus and Asarum. It belongs to the phenylpropanoid class and is known for its volatile fragrance oil properties. There are two isomers of asarone: α-asarone (trans) and β-asarone (cis), with the latter being the focus of this article .

Mechanism of Action

Target of Action

Beta-Asarone, a secondary metabolite found in high levels in the rhizomes of the medicinal plant Acorus calamus , has been shown to have multiple pharmacological properties. Its primary targets are associated with neurological disorders, particularly neurodegenerative diseases such as Alzheimer’s disease (AD), Parkinson’s disease (PD), cerebral ischemic disease, and epilepsy . It exerts neuroprotective effects by mitigating oxidative stress, abnormal protein accumulation, neuroinflammation, neurotrophic factor deficit, and promoting neuronal cell survival .

Mode of Action

This compound interacts with its targets by mitigating oxidative stress, abnormal protein accumulation, and neuroinflammation . It also promotes neuronal cell survival and activates various neuroprotective signaling pathways . For instance, it has been shown to attenuate Aβ (1—42)-induced neuronal apoptosis in the hippocampus by reversing the down-regulation of Bcl-2, Bcl-w, caspase-3 activation, and JNK phosphorylation .

Biochemical Pathways

This compound affects several biochemical pathways. It mitigates oxidative stress and abnormal protein accumulation, reduces neuroinflammation, and addresses neurotrophic factor deficit . It also promotes neuronal cell survival and activates various neuroprotective signaling pathways . In addition, it has been shown to suppress the production of pro-inflammatory mediators through NF-κB signaling and the JNK pathways in activated microglial cells .

Pharmacokinetics

Oral administration of this compound results in maximum plasma concentrations of 2.5 μg/mL (tmax = 14 min) with half-lives in plasma of approximately 1 hour . This suggests that this compound is rapidly absorbed and distributed in the body.

Result of Action

The molecular and cellular effects of this compound’s action are significant. It has been shown to improve cognitive function by suppressing neuronal apoptosis in the beta-amyloid hippocampus injection rats . It also exerts neuroprotective effects by mitigating oxidative stress, abnormal protein accumulation, neuroinflammation, neurotrophic factor deficit, and promoting neuronal cell survival .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, chronic exposure to harmful metal nanoparticles such as lead can impact the normal functioning of our nervous system, leading to cognitive decline as well as neurodevelopmental dysfunctions . This compound has been shown to ameliorate these lead-induced cognitive dysfunctions . .

Preparation Methods

Synthetic Routes and Reaction Conditions: CIS-ASARONE can be extracted from the essential oil of Acorus tatarinowii using preparative gas chromatography. The oil is first fractionated by silica gel chromatography using different ratios of petroleum ether and ethyl acetate as gradient elution solvents. The fraction containing the mixture of isomers is then separated by preparative gas chromatography .

Industrial Production Methods: Another method involves accelerated solvent extraction and silver ion coordination high-speed counter-current chromatography. This method uses a two-phase solvent system composed of n-hexane-ethyl acetate-ethanol-water with silver ions to separate the isomers from the crude extract .

Chemical Reactions Analysis

Types of Reactions: CIS-ASARONE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

CIS-ASARONE has a wide range of applications in scientific research, including:

Chemistry:

  • Used as a precursor in the synthesis of various organic compounds.
  • Studied for its unique chemical properties and reactivity.

Biology:

Medicine:

Industry:

Comparison with Similar Compounds

Uniqueness: CIS-ASARONE is unique due to its specific isomeric configuration, which influences its chemical reactivity and biological effects. Its cis-configuration allows for different interactions with biological targets compared to its trans-isomer .

Properties

IUPAC Name

1,2,4-trimethoxy-5-[(Z)-prop-1-enyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-5-6-9-7-11(14-3)12(15-4)8-10(9)13-2/h5-8H,1-4H3/b6-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKFAZBXYICVSKP-WAYWQWQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC(=C(C=C1OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\C1=CC(=C(C=C1OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601020057
Record name beta-Asarone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601020057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5273-86-9
Record name β-Asarone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5273-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Asarone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005273869
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-Asarone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601020057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,5-trimethoxypropen-1-ylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.724
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .BETA.-ASARONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IGA3MH6IUW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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